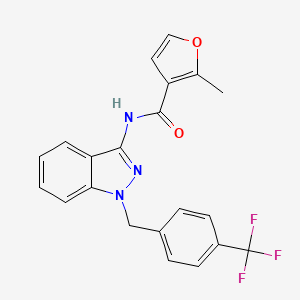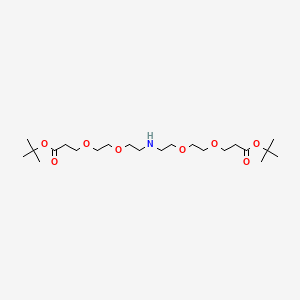
NP-G2-044
Descripción general
Descripción
NP-G2-044 es un nuevo inhibidor de molécula pequeña de la proteína fascin, que desempeña un papel crucial en la agrupación de los filamentos de actina y la formación de filopodios. Fascin se expresa en gran medida en tumores metastásicos y está asociado con una mayor motilidad celular, lo que lo convierte en un objetivo significativo para la terapia del cáncer .
Mecanismo De Acción
NP-G2-044 se dirige y se une a la fascin, evitando su interacción con los filamentos de actina. Esta inhibición bloquea la agrupación de los filamentos de actina y la formación de filopodios, que son esenciales para la migración celular y la metástasis . Al bloquear la función de la fascin, this compound reduce la motilidad y la metástasis de las células tumorales, y mejora la respuesta inmunitaria al aumentar la captación de antígenos por las células dendríticas dentro del microambiente tumoral .
Análisis Bioquímico
Biochemical Properties
NP-G2-044 specifically inhibits the biochemical function of fascin, which is to bundle actin filaments and to induce the formation of filopodia . This inhibition of fascin’s function by this compound is believed to be due to the compound occupying the actin-binding site on fascin, thus blocking fascin from binding to actin .
Cellular Effects
This compound has been shown to block tumor metastasis, inhibit cancer growth, and increase antigen uptake by intra-tumoral dendritic cells . It has been observed that this compound increases the number of intratumoral-activated conventional dendritic cells (cDCs) and enhances the antigen uptake by cDCs .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with fascin, an actin-bundling protein. By occupying the actin-binding site on fascin, this compound prevents fascin from binding to actin, thereby inhibiting the formation of filopodia, a process that is fundamental to cell shape and motility events .
Temporal Effects in Laboratory Settings
In preclinical studies, this compound has been shown to increase the overall survival of tumor-bearing mice . It has also demonstrated signals of anti-tumor and anti-metastatic activity in a phase 1 clinical trial .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not currently available in the literature. It is known that this compound is orally administered , suggesting that it is likely absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream.
Métodos De Preparación
La preparación de NP-G2-044 implica la selección de bibliotecas químicas para identificar compuestos que inhiben específicamente la función bioquímica de la fascin. La ruta sintética incluye la optimización de estos inhibidores para producir el compuesto principal . Para formulaciones in vivo, this compound se prepara mezclando con solventes como dimetilsulfóxido (DMSO), polietilenglicol 300 (PEG300) y Tween 80, seguido de dilución con agua doblemente destilada .
Análisis De Reacciones Químicas
NP-G2-044 interactúa principalmente con la fascin ocupando el sitio de unión a la actina, evitando así la interacción de la fascin con los filamentos de actina. Esta inhibición bloquea la formación de filopodios y reduce la motilidad celular . El compuesto no sufre transformaciones químicas significativas como oxidación, reducción o sustitución en condiciones fisiológicas, ya que su función principal es inhibir las interacciones proteína-proteína.
Aplicaciones Científicas De Investigación
NP-G2-044 ha mostrado resultados prometedores en estudios preclínicos y ensayos clínicos para sus actividades antitumorales y antimetastásicas. Se ha probado en varios modelos de ratón singénicos de tumores de mama, pulmón, páncreas y próstata, donde aumentó la supervivencia general y revitalizó las respuestas inmunitarias antitumorales . El compuesto se está evaluando actualmente en ensayos clínicos de fase 1 y fase 2 para pacientes con tumores sólidos malignos avanzados o metastásicos .
Comparación Con Compuestos Similares
NP-G2-044 es único en su inhibición específica de la fascin, una proteína que no es diana de muchos otros compuestos. Los compuestos similares que inhiben las proteínas que se unen a la actina incluyen las citochalasinas y las latrunculinas, que interrumpen la polimerización de la actina pero no se dirigen específicamente a la fascin . La especificidad de this compound para la fascin lo convierte en un candidato prometedor para la terapia del cáncer dirigida, ya que minimiza los efectos fuera del objetivo y mejora la eficacia antitumoral .
Propiedades
IUPAC Name |
2-methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]indazol-3-yl]furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2/c1-13-16(10-11-29-13)20(28)25-19-17-4-2-3-5-18(17)27(26-19)12-14-6-8-15(9-7-14)21(22,23)24/h2-11H,12H2,1H3,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLRLAABUFOJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127289 | |
| Record name | 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807454-59-6 | |
| Record name | 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807454-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NP-G2-044 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807454596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NP-G2-044 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-3-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801127289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NP-G2-044 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ER2O3UZ4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-6-methyl-5-[2-(methylamino)-6-propan-2-ylpyridin-3-yl]-N-pentan-3-ylpyrazin-2-amine](/img/structure/B609551.png)













